N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of benzoxazole, a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . The compound has been synthesized and evaluated for its potential as an anticancer agent .
Synthesis Analysis
The synthesis of “N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide” involves straightforward chemistry . The benzoxazolyl aniline is used as a privileged scaffold to create a series of phenylamine derivatives . The synthesis process does not require any quantitative chromatographic separations and yields reasonable amounts of the compound .Molecular Structure Analysis
The molecular structure of “N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide” is characterized by the presence of a benzoxazole ring fused to a phenyl ring . The average mass of the compound is 252.268 Da .Chemical Reactions Analysis
The chemical reactions involving “N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide” have been studied in the context of its potential biological activities . For instance, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a compound with good antimalarial activity .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Medicinal and Pharmaceutical Applications
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Drug Discovery
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It is a bicyclic planar molecule and is the most favorable moiety for researchers .
Antibacterial Agents
Some benzoxazole derivatives have been synthesized as potential antibacterial agents . These compounds were screened in vitro for their antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .
Anticancer Activity
Certain benzoxazole derivatives have shown promising anticancer activity . For instance, the compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Molecular Docking
Benzoxazole derivatives have been used in molecular docking studies . These studies help in understanding the interaction between the compound and its target protein, which is crucial in drug design .
Future Directions
The future directions for research on “N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide” could involve further studies on its potential biological activities, including its potential as an anticancer agent . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other areas of medicine and biology.
Mechanism of Action
Target of Action
Similar compounds have shown remarkable cytotoxicity in human tumor cell lines , suggesting that they may target cancer cells.
Biochemical Pathways
Related compounds have been associated with the inhibition of the bcr-abl protein, which is integral to the development of chronic myeloid leukemia . This suggests that the compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been reported to show favorable pharmacokinetic profiles , which suggests that this compound may also have good bioavailability.
Result of Action
The result of the compound’s action is likely to be a reduction in the viability of targeted cells, given its potential cytotoxic effects . In particular, it may cause cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOLAHAXEHQOQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.